![molecular formula C19H33NO3 B1196980 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)
4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol
Übersicht
Beschreibung
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and DNA Cleavage : A study by Banerjee et al. (2009) discusses the synthesis of copper(II) complexes using ligands related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol. These complexes exhibit catalytic activity in oxidation reactions and can cleave plasmid DNA, highlighting their potential use in biochemistry and molecular biology.
Antioxidant Properties : Research by Buravlev et al. (2016) discusses the synthesis of compounds related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol, noting their potential as antioxidants. This suggests applications in materials science, particularly in contexts where oxidation prevention is crucial.
Hydrolysis of Phosphate Esters : A study by Brown et al. (2016) investigates the role of similar compounds in the hydrolysis of phosphate esters. This research is significant in understanding enzymatic reactions and designing biomimetic catalysts.
Spin-Coupled Dinuclear Copper(II) Centers : The work of Brink et al. (1996) explores the magnetic interactions in complexes involving similar ligands, which could have implications in the development of magnetic materials and understanding of molecular magnetism.
Inhibition of Sarcoplasmic Reticulum ATPase : Sokolove et al. (1986) in their research Sokolove et al. (1986) demonstrate that phenolic compounds similar to the one can inhibit sarcoplasmic reticulum ATPase. This suggests potential applications in pharmacology and biochemistry.
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities : Mondal et al. (2005) discuss the synthesis and characterization of oxophenoxovanadates using related ligands Mondal et al. (2005). These compounds have applications in inorganic chemistry and may be relevant for catalysis research.
Eigenschaften
Produktname |
4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol |
|---|---|
Molekularformel |
C19H33NO3 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)12-16(17(15)23)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3 |
InChI-Schlüssel |
WUXCIWVRVOPALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)
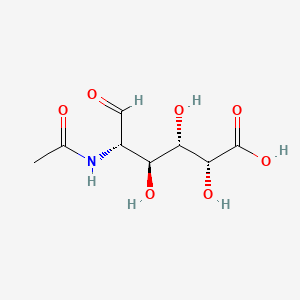

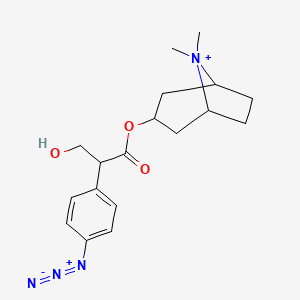
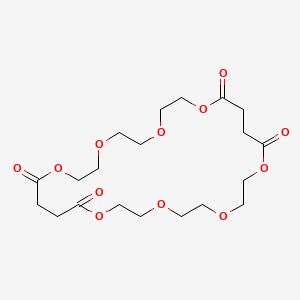
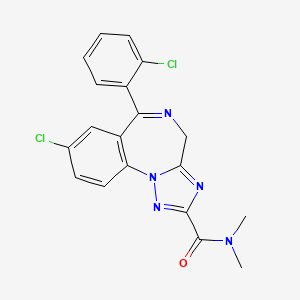
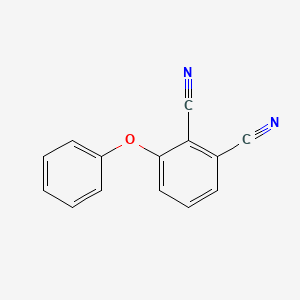
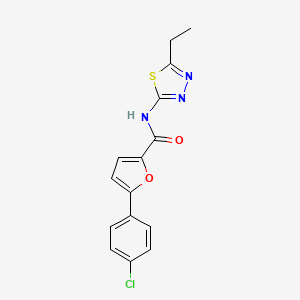

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)

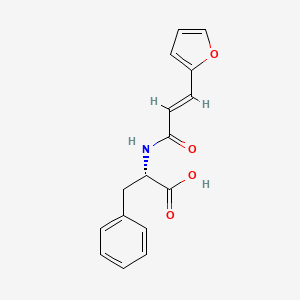
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)